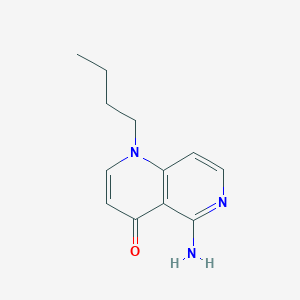
5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-1-ブチル-1,6-ナフチリジン-4(1H)-オンは、ナフチリジン系に属する複素環式化合物です。 このファミリーの化合物は、その多様な生物活性と医薬品化学における潜在的な用途で知られています。 構造中にアミノ基とブチル鎖が存在することは、さまざまな生物学的標的との潜在的な相互作用を示唆しています。
2. 製法
合成経路と反応条件
5-アミノ-1-ブチル-1,6-ナフチリジン-4(1H)-オンの合成には、通常、複数段階の有機反応が含まれます。 一般的な合成経路には、次のようなものがあります。
ナフチリジン核の形成: これは、適切な前駆体を含む環化反応によって達成できます。
ブチル基の導入: ブチルハライドを使用したアルキル化反応によって、ブチル鎖を導入できます。
工業的製造方法
工業的製造方法では、高収率と高純度を確保するために、上記の合成経路の最適化が行われる可能性があります。 これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butyl Group: Alkylation reactions using butyl halides can introduce the butyl chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にアミノ基またはブチル鎖で酸化反応を起こす可能性があります。
還元: 還元反応は、ナフチリジン核またはそれに付加された官能基を変更できます。
置換: 求核置換反応または求電子置換反応によって、新しい官能基を導入できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化物、アミン、アルコール。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってナフチリジンオキシドが生成される可能性があり、置換によってさまざまな官能基が導入される可能性があります。
4. 科学研究への応用
化学: より複雑な分子の構成ブロックとして。
生物学: 酵素や受容体との潜在的な相互作用。
医学: 生物活性による治療の可能性。
産業: 染料、顔料、その他の工業用化学品の合成における使用。
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential interactions with enzymes or receptors.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
5-アミノ-1-ブチル-1,6-ナフチリジン-4(1H)-オンの作用機序は、生物学的標的との特定の相互作用によって異なります。 酵素、受容体、または核酸と相互作用し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路については、詳細な生化学的研究が必要です。
6. 類似化合物の比較
類似化合物
1,6-ナフチリジン: アミノ基とブチル基のない親化合物。
5-アミノ-1,6-ナフチリジン-4(1H)-オン: ブチル基がありません。
1-ブチル-1,6-ナフチリジン-4(1H)-オン: アミノ基がありません。
独自性
5-アミノ-1-ブチル-1,6-ナフチリジン-4(1H)-オンにアミノ基とブチル鎖の両方が存在することで、類似体とは異なる独自の生物学的特性が付与される可能性があります。
類似化合物との比較
Similar Compounds
1,6-Naphthyridine: The parent compound without the amino and butyl groups.
5-Amino-1,6-naphthyridin-4(1H)-one: Lacks the butyl group.
1-Butyl-1,6-naphthyridin-4(1H)-one: Lacks the amino group.
Uniqueness
The presence of both the amino group and the butyl chain in 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one might confer unique biological properties, making it distinct from its analogs.
生物活性
5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one is part of the naphthyridine family, which has garnered significant attention due to its diverse biological activities. This compound is particularly noted for its potential therapeutic applications in various fields, including oncology and antimicrobial therapy. This article compiles and analyzes the existing literature on the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound includes a butyl side chain and an amino group at the 5-position of the naphthyridine ring. The synthesis of naphthyridine derivatives typically involves cyclization reactions or condensation methods using various reagents and catalysts. For example, one common synthetic route involves the reaction of 2-amino-3-cyanopyridine with butylamine under acidic conditions to yield the desired naphthyridinone structure .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study highlighted that derivatives with a similar naphthyridine core have been developed as potent inhibitors of various cancer cell lines. Specifically, compounds with a C3-C4 double bond in their structure have shown higher activity against melanoma and other neoplasms .
Table 1: Antitumor Activity of Naphthyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A375 (Melanoma) | 15.2 | |
| Repretinib (similar structure) | GIST | 12.0 | |
| Other derivatives | Various | 10 - 20 |
Antimicrobial Activity
Another significant aspect of the biological activity of this compound is its antimicrobial properties. Studies have shown that naphthyridine derivatives possess good antibacterial and antifungal activities. For instance, compounds derived from naphthyridines have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | S. aureus | 6 µg/mL | |
| Naphthyridine derivative X | E. coli | 8 µg/mL | |
| Naphthyridine derivative Y | C. albicans | 10 µg/mL |
The biological activity of naphthyridines can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many naphthyridine derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance mechanisms.
- Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, particularly in pathways related to cell proliferation and survival.
- DNA Interaction : Naphthyridines have been shown to intercalate into DNA, leading to disruption of replication processes in both bacterial and cancer cells .
Case Studies
A notable case study investigated the efficacy of a series of naphthyridine derivatives in treating advanced gastrointestinal stromal tumors (GIST). The study found that compounds similar to this compound exhibited promising results in inhibiting tumor growth through targeted action on specific kinases involved in tumorigenesis .
特性
CAS番号 |
820976-09-8 |
|---|---|
分子式 |
C12H15N3O |
分子量 |
217.27 g/mol |
IUPAC名 |
5-amino-1-butyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C12H15N3O/c1-2-3-7-15-8-5-10(16)11-9(15)4-6-14-12(11)13/h4-6,8H,2-3,7H2,1H3,(H2,13,14) |
InChIキー |
ZSESHACWIFFMKY-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=CC(=O)C2=C1C=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















